molecular formula C21H21N3O4S B4654510 ({4,6-DIMETHYL-2-[METHYL(PHENYL)CARBAMOYL]THIENO[2,3-B]PYRIDIN-3-YL}CARBAMOYL)METHYL ACETATE

({4,6-DIMETHYL-2-[METHYL(PHENYL)CARBAMOYL]THIENO[2,3-B]PYRIDIN-3-YL}CARBAMOYL)METHYL ACETATE

Cat. No.: B4654510
M. Wt: 411.5 g/mol
InChI Key: PQMXFRQISUHZKV-UHFFFAOYSA-N
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Description

The compound ({4,6-DIMETHYL-2-[METHYL(PHENYL)CARBAMOYL]THIENO[2,3-B]PYRIDIN-3-YL}CARBAMOYL)METHYL ACETATE is a complex organic molecule featuring a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4,6-DIMETHYL-2-[METHYL(PHENYL)CARBAMOYL]THIENO[2,3-B]PYRIDIN-3-YL}CARBAMOYL)METHYL ACETATE typically involves multi-step organic reactions. The process begins with the formation of the thienopyridine core, followed by the introduction of the carbamoyl and acetate groups. Common reagents used in these steps include acyl chlorides, amines, and esters. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for reagent addition and temperature control is common to ensure consistency and safety. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

({4,6-DIMETHYL-2-[METHYL(PHENYL)CARBAMOYL]THIENO[2,3-B]PYRIDIN-3-YL}CARBAMOYL)METHYL ACETATE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl groups to amines.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

({4,6-DIMETHYL-2-[METHYL(PHENYL)CARBAMOYL]THIENO[2,3-B]PYRIDIN-3-YL}CARBAMOYL)METHYL ACETATE: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of ({4,6-DIMETHYL-2-[METHYL(PHENYL)CARBAMOYL]THIENO[2,3-B]PYRIDIN-3-YL}CARBAMOYL)METHYL ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine derivatives: Compounds with similar core structures but different substituents.

    Carbamoyl derivatives: Molecules with carbamoyl groups attached to various cores.

    Acetate esters: Compounds featuring acetate groups linked to different molecular frameworks.

Uniqueness

The uniqueness of ({4,6-DIMETHYL-2-[METHYL(PHENYL)CARBAMOYL]THIENO[2,3-B]PYRIDIN-3-YL}CARBAMOYL)METHYL ACETATE lies in its specific combination of functional groups and the thienopyridine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-[[4,6-dimethyl-2-[methyl(phenyl)carbamoyl]thieno[2,3-b]pyridin-3-yl]amino]-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-12-10-13(2)22-20-17(12)18(23-16(26)11-28-14(3)25)19(29-20)21(27)24(4)15-8-6-5-7-9-15/h5-10H,11H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMXFRQISUHZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C3=CC=CC=C3)NC(=O)COC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
({4,6-DIMETHYL-2-[METHYL(PHENYL)CARBAMOYL]THIENO[2,3-B]PYRIDIN-3-YL}CARBAMOYL)METHYL ACETATE
Reactant of Route 2
Reactant of Route 2
({4,6-DIMETHYL-2-[METHYL(PHENYL)CARBAMOYL]THIENO[2,3-B]PYRIDIN-3-YL}CARBAMOYL)METHYL ACETATE
Reactant of Route 3
({4,6-DIMETHYL-2-[METHYL(PHENYL)CARBAMOYL]THIENO[2,3-B]PYRIDIN-3-YL}CARBAMOYL)METHYL ACETATE
Reactant of Route 4
({4,6-DIMETHYL-2-[METHYL(PHENYL)CARBAMOYL]THIENO[2,3-B]PYRIDIN-3-YL}CARBAMOYL)METHYL ACETATE
Reactant of Route 5
({4,6-DIMETHYL-2-[METHYL(PHENYL)CARBAMOYL]THIENO[2,3-B]PYRIDIN-3-YL}CARBAMOYL)METHYL ACETATE
Reactant of Route 6
({4,6-DIMETHYL-2-[METHYL(PHENYL)CARBAMOYL]THIENO[2,3-B]PYRIDIN-3-YL}CARBAMOYL)METHYL ACETATE

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